molecular formula C21H13ClF6N2O2 B2897250 N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852924-40-4

N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2897250
CAS No.: 852924-40-4
M. Wt: 474.79
InChI Key: XJKORUMTQJVDEA-UHFFFAOYSA-N
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Description

This compound is a pyridine-3-carboxamide derivative featuring a 1,2-dihydropyridine core substituted with a 4-chlorophenylmethyl group at position 1 and a 3,5-bis(trifluoromethyl)phenyl moiety at the carboxamide position. Its structure is characterized by electron-withdrawing trifluoromethyl groups and a chloro-substituted benzyl group, which are common in pharmaceuticals targeting enzyme inhibition (e.g., kinase or protease inhibitors). The compound’s design likely emphasizes enhanced metabolic stability and binding affinity due to the hydrophobic trifluoromethyl groups and halogenated aromatic systems .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF6N2O2/c22-15-5-3-12(4-6-15)11-30-7-1-2-17(19(30)32)18(31)29-16-9-13(20(23,24)25)8-14(10-16)21(26,27)28/h1-10H,11H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKORUMTQJVDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and an amine under acidic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Chlorophenyl Substitution: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the pyridine ring.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of trifluoromethyl groups, which enhance its biological activity and lipophilicity. The molecular formula is C21H16ClF6N2OC_{21}H_{16}ClF_6N_2O, and it exhibits properties that make it suitable for various applications in drug development.

Anticancer Activity

Research has indicated that compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit potent anticancer properties. For instance, studies have shown that derivatives of dihydropyridine can induce apoptosis in cancer cells through the modulation of specific signaling pathways1.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been evaluated for their ability to inhibit bacterial growth and may serve as lead compounds in the development of new antibiotics2.

Enzyme Inhibition

Dihydropyridine derivatives are known to act as enzyme inhibitors. Research has demonstrated that they can inhibit enzymes involved in various metabolic pathways, which could be beneficial for treating metabolic disorders3.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a related compound on human breast cancer cells. The results showed a significant reduction in cell viability at low micromolar concentrations, suggesting that the trifluoromethyl groups enhance the compound's bioactivity4.

Case Study 2: Antimicrobial Testing

In a comparative study, several dihydropyridine derivatives were tested against common bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria5.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer5.0
Compound BAntimicrobial10.0
Compound CEnzyme Inhibition15.0

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s 1,2-dihydropyridine core differs from analogs in the same patent application (EP 4 374 877 A2), which often utilize pyridazine or fused pyridopyridazine scaffolds. For example:

  • (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (, Table 14): This analog features a pyridazinyl core fused with a piperidine ring, enhancing conformational rigidity compared to the target compound’s planar dihydropyridine system.
  • (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide (): This compound incorporates a morpholinoethoxy group and a pyrimidinyl substituent, improving solubility and target engagement through polar interactions.

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 3,5-bis(trifluoromethyl)phenyl; 4-chlorophenylmethyl High lipophilicity; strong enzyme binding via halogen-π interactions
(4aS)-Analog () 3-fluorophenylmethyl; 5-methyl-2-(trifluoromethyl)furan-3-yl Increased steric hindrance; potential furan-mediated metabolic stability
(3S)-tert-butyl Analog () Morpholinoethoxy; pyrimidinyl; tert-butyl Enhanced solubility (morpholine); improved kinase selectivity (pyrimidine)

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound (4aS)-Analog () (3S)-tert-butyl Analog ()
Core Structure 1,2-Dihydropyridine Pyrido[1,2-b]pyridazine Pyridazine
Key Substituents 3,5-bis(CF₃)Ph; 4-Cl-PhCH₂ 3-F-PhCH₂; 5-Me-2-(CF₃)-furan-3-yl Morpholinoethoxy; pyrimidinyl; tert-butyl
Molecular Weight (Da) ~525 (estimated) ~580 (estimated) ~820 (estimated)
Lipophilicity (LogP) High (CF₃ groups) Moderate (furan) Moderate (polar morpholine)

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H12ClF6N2O\text{C}_{17}\text{H}_{12}\text{ClF}_6\text{N}_2\text{O}

It features a dihydropyridine core with trifluoromethyl and chlorophenyl substituents, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of 1,2-dihydropyridines have been studied for their ability to inhibit the NF-κB signaling pathway, which is crucial in cancer progression. In a study involving scaffold hopping from IMD-0354, a related compound was identified as a potent inhibitor of the NF-κB pathway, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The presence of trifluoromethyl groups has been linked to enhanced antimicrobial properties. Compounds featuring this group often exhibit increased potency against various bacterial strains. The structural configuration allows for better interaction with microbial targets, potentially disrupting their metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Modulation of Gene Expression : The compound may affect gene expression related to apoptosis and cell cycle regulation.
  • Interaction with Receptors : It is hypothesized that the compound could interact with nuclear receptors involved in xenobiotic metabolism and hormone regulation .

Study 1: NF-κB Pathway Inhibition

In a comparative study examining the effects of various compounds on the NF-κB pathway, it was found that this compound demonstrated significant inhibition at nanomolar concentrations. This inhibition was linked to decreased expression of pro-inflammatory cytokines in vitro .

Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several trifluoromethyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of NF-κB pathway
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionModulation of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?

  • Methodology : A step-wise approach is recommended:

Core scaffold formation : Start with condensation of 4-chlorobenzylamine with a dihydropyridine precursor under anhydrous conditions (e.g., using DCC/DMAP coupling).

Trifluoromethyl group introduction : Employ Ullmann coupling or nucleophilic aromatic substitution with 3,5-bis(trifluoromethyl)aniline under controlled temperatures (60–80°C) .

Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor intermediates via HPLC-MS to avoid side products .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Analytical techniques :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., trifluoromethyl groups at 3,5-positions, dihydropyridine ring conformation).
  • X-ray crystallography : For unambiguous confirmation of the 3D structure (if single crystals are obtained via slow evaporation in acetonitrile) .
  • Elemental analysis : Match calculated vs. observed C, H, N, F percentages (±0.3% tolerance).

Q. What in vitro assays are suitable for initial biological activity screening?

  • Recommended models :

  • Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates. IC₅₀ values should be calculated with dose-response curves (0.1–100 µM range) .
  • Cellular assays : Cytotoxicity profiling in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with positive controls (e.g., doxorubicin). Include ROS measurement to assess oxidative stress induction .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Troubleshooting strategies :

Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in murine models) and metabolite identification via LC-MS/MS. Poor bioavailability may explain in vivo inefficacy .

Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility if logP >5 indicates hydrophobicity .

Target engagement validation : Employ PET imaging with radiolabeled analogs (¹⁸F or ¹¹C isotopes) to confirm tissue distribution .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Design and testing :

  • Analog synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
  • Molecular docking : Perform virtual screening against protein databases (PDB ID: e.g., 4XD3 for kinases) to prioritize analogs with improved binding affinity .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications using MD simulations (e.g., Schrödinger Suite) .

Q. How can polymorphism impact experimental reproducibility, and how is it addressed?

  • Crystallographic analysis :

  • Screen for polymorphs via solvent-drop grinding (10 solvents, 24h).
  • Characterize dominant forms using DSC (melting point variation >5°C indicates polymorphism) and PXRD (peak shifts at 2θ = 10–30°) .
  • Standardize crystallization conditions (e.g., 1:1 DCM/heptane) for batch consistency.

Q. What statistical methods are recommended for resolving contradictory data in multi-model studies?

  • Data reconciliation :

  • Apply multivariate ANOVA to identify confounding variables (e.g., cell passage number, solvent lot).
  • Use hierarchical clustering to group datasets by biological relevance (e.g., gene expression vs. phenotypic outcomes) .
  • Validate findings in orthogonal assays (e.g., SPR for binding affinity if enzyme assays show variability) .

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